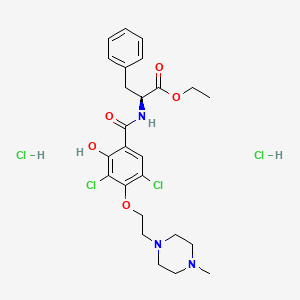
JTE-607
概要
説明
JTE-607は、抗炎症および抗癌作用で知られる低分子化合物です。 細胞に入ると、プレメッセンジャーRNA処理の切断段階に必須な酵素CPSF73に直接結合して阻害する誘導体に加水分解されます .
科学的研究の応用
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting specific enzymes involved in RNA processing.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and certain types of cancer, including acute myelogenous leukemia
作用機序
JTE-607は、酵素CPSF73に結合して阻害する誘導体に加水分解されることによって効果を発揮します。この酵素は、プレメッセンジャーRNA処理の切断段階に不可欠です。 CPSF73を阻害することにより、this compoundは成熟したメッセンジャーRNAの形成を阻害し、遺伝子発現の阻害につながります .
類似の化合物との比較
類似の化合物
化合物 2: CPSF73に直接結合するthis compoundの活性誘導体.
その他のCPSF73阻害剤: 同じ酵素を阻害しますが、化学構造や結合親和性が異なる場合があります.
独自性
This compoundは、CPSF73の特異的な阻害とプレメッセンジャーRNA処理に対する配列特異的な効果によって特徴付けられます。 この特異性により、RNA処理を研究するための貴重なツールとなり、遺伝子発現の調節不全を伴う疾患のための潜在的な治療薬となります .
Safety and Hazards
JTE-607 dihydrochloride is toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to an unborn child . In case of accidental ingestion, inhalation, or contact with skin or eyes, immediate medical attention is required .
将来の方向性
JTE-607 dihydrochloride has shown potential in the treatment of acute myelogenous leukemia (AML) and systemic inflammatory response . Researchers from the University of California, Irvine, have combined biochemistry and artificial intelligence to reveal the mechanism of action for this anticancer compound . They hope to characterize the functions of the target genes of this anticancer compound in leukemia and test the possibility of treating leukemia by blocking the functions of these genes .
生化学分析
Biochemical Properties
JTE-607 dihydrochloride plays a significant role in biochemical reactions by inhibiting the production of proinflammatory cytokines. It interacts with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound dihydrochloride is the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease involved in pre-mRNA 3’ processing . Upon entering the cell, this compound dihydrochloride is hydrolyzed to its active form, which directly binds to and inhibits CPSF3. This inhibition affects the cleavage step in pre-mRNA processing, thereby modulating gene expression .
Cellular Effects
This compound dihydrochloride exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in leukemia cells and prolong survival in mouse leukemia models . The compound inhibits the production of inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-8, granulocyte macrophage colony-stimulating factor (GM-CSF), and tumor necrosis factor (TNF)-α . By suppressing these cytokines, this compound dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing inflammation and cancer cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound dihydrochloride involves its interaction with CPSF3. Upon hydrolysis to its active form, the compound binds to CPSF3 and inhibits its endonuclease activity . This inhibition is sequence-specific, meaning that the sensitivity of pre-mRNA cleavage to this compound dihydrochloride is determined by the sequences flanking the cleavage site . The compound’s ability to modulate gene expression through this mechanism makes it a potent inhibitor of cytokine production and a promising anti-cancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound dihydrochloride have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound dihydrochloride remains stable under specific storage conditions, such as being stored at -20°C and protected from light . Over time, the compound continues to inhibit cytokine production and induce apoptosis in cancer cells, demonstrating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound dihydrochloride vary with different dosages in animal models. In studies involving mouse leukemia models, the compound has been shown to significantly prolong survival at specific dosages . At higher doses, this compound dihydrochloride may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . The compound’s ability to inhibit cytokine production and induce apoptosis is dose-dependent, with higher concentrations leading to more pronounced effects .
Metabolic Pathways
This compound dihydrochloride is involved in several metabolic pathways, primarily through its interaction with CPSF3. Upon entering the cell, the compound is hydrolyzed by carboxylesterase 1 (CES1) to its active form, which then binds to CPSF3 . This interaction inhibits the cleavage and polyadenylation of pre-mRNA, affecting gene expression and cellular metabolism . The compound’s impact on metabolic flux and metabolite levels is a key aspect of its biochemical properties .
Transport and Distribution
The transport and distribution of this compound dihydrochloride within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. The compound is soluble in both DMSO and water, allowing it to be effectively transported within the cellular environment . Once inside the cell, this compound dihydrochloride is distributed to various compartments, where it exerts its inhibitory effects on cytokine production and gene expression .
Subcellular Localization
This compound dihydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. Upon hydrolysis to its active form, the compound localizes to the nucleus, where it binds to CPSF3 and inhibits pre-mRNA processing . This localization is facilitated by targeting signals and post-translational modifications that direct this compound dihydrochloride to the appropriate cellular compartments . The compound’s ability to modulate gene expression at the subcellular level is a key aspect of its molecular mechanism .
準備方法
合成ルートと反応条件
JTE-607の合成は、N-ベンゾイル-L-フェニルアラニン誘導体の調製から始まり、複数のステップを伴います。 反応条件には、通常、目的の化合物の形成を促進する有機溶媒や触媒の使用が含まれます .
工業生産方法
This compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、副生成物を最小限に抑えながら収率と純度を最大化する反応条件の最適化が含まれます。 これには、クロマトグラフィーなどの高度な精製技術の使用が含まれることがよくあります .
化学反応の分析
反応の種類
JTE-607は、細胞内で活性型に変換される加水分解など、さまざまな化学反応を起こします。 また、特定の酵素との結合反応にも参加し、その活性を阻害します .
一般的な試薬と条件
This compoundの合成と反応で使用される一般的な試薬には、有機溶媒、触媒、標的酵素との相互作用を促進する特定の結合剤が含まれます .
生成される主要な生成物
This compoundの加水分解から生成される主要な生成物は、CPSF73に直接結合して阻害し、プレメッセンジャーRNA処理の阻害につながる誘導体です .
科学研究への応用
化学: 酵素阻害と反応機構を研究するためのモデル化合物として使用されます。
生物学: RNA処理に関与する特定の酵素の阻害における役割について調査されています。
類似化合物との比較
Similar Compounds
Compound 2: The active derivative of JTE-607 that directly binds to CPSF73.
Other CPSF73 Inhibitors: Compounds that inhibit the same enzyme but may have different chemical structures and binding affinities.
Uniqueness
This compound is unique due to its specific inhibition of CPSF73 and its sequence-specific effects on pre-messenger RNA processing. This specificity makes it a valuable tool for studying RNA processing and a potential therapeutic agent for diseases involving dysregulated gene expression .
特性
IUPAC Name |
ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31Cl2N3O5.2ClH/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30;;/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32);2*1H/t20-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJAUEQJEWIWCQ-FJSYBICCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl4N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188791-09-5 | |
| Record name | JTE-607 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188791095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JTE-607 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B68H6BWCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
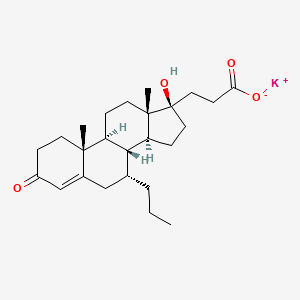
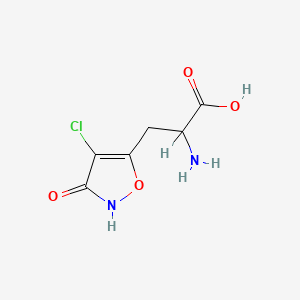


![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)
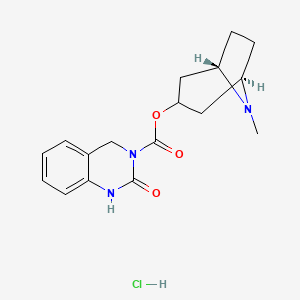
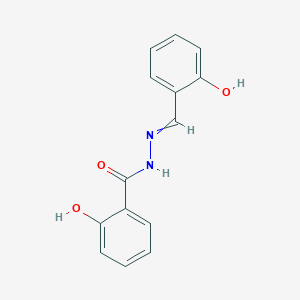

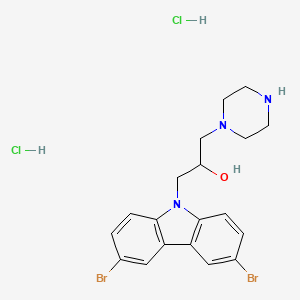
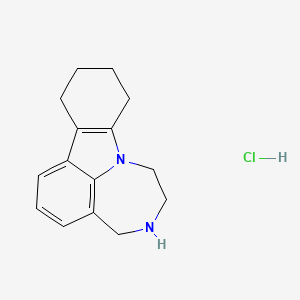
![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)

